3-Acetyl-3-ethynyloxolan-2-one
Description
3-Acetyl-3-ethynyloxolan-2-one is a substituted γ-lactone (oxolan-2-one) featuring an acetyl group and an ethynyl (C≡CH) substituent at the 3-position of the five-membered lactone ring.
Properties
CAS No. |
127783-39-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-acetyl-3-ethynyloxolan-2-one |
InChI |
InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |
InChI Key |
ZQGXTGGVQDMHNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCOC1=O)C#C |
Canonical SMILES |
CC(=O)C1(CCOC1=O)C#C |
Synonyms |
2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Acetyl-3-hydroxyoxolan-2-one
- Structure : Differs from 3-acetyl-3-ethynyloxolan-2-one by replacing the ethynyl group with a hydroxy (-OH) substituent.
- Conversely, the ethynyl group offers reactivity in click chemistry (e.g., Huisgen cycloaddition) . Stability: The ethynyl group may confer greater thermal stability due to conjugation with the lactone ring, whereas the hydroxy group could lead to lactone ring hydrolysis under acidic/basic conditions.
Dioxolane Derivatives (e.g., 2-Methyl-1,3-dioxolane)
- Structure : 1,3-dioxolane derivatives (e.g., 2-Methyl-1,3-dioxolane, CAS 497-26-7) share a five-membered oxygenated ring but lack the lactone carbonyl and acetyl/ethynyl substituents .
- Key Differences :
- Ring Stability : Dioxolanes are more hydrolytically stable than lactones due to the absence of a strained carbonyl group.
- Applications : Dioxolanes are commonly used as solvents or flavoring agents, whereas lactones like this compound may serve as bioactive precursors or synthetic intermediates.
Acetyl-Containing Bioactive Lipids (e.g., Ac-GEPC)
- Structure : 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (Ac-GEPC) is a phospholipid with a short-chain acetyl group critical for platelet-activating factor (PAF) activity .
- Key Differences :
- Functionality : While both compounds feature acetyl groups, Ac-GEPC’s biological activity depends on the phospholipid backbone and acetyl position. In contrast, this compound’s acetyl group may modulate electronic effects in the lactone ring.
- Substituent Effects : In Ac-GEPC, replacing acetyl with propionyl reduces platelet activity by ~7-fold, highlighting the sensitivity of biological systems to acyl chain length. This suggests that analogous substitutions in this compound could similarly alter reactivity or stability .
Research Implications
The ethynyl group in this compound distinguishes it from hydroxy or alkyl-substituted analogs, offering unique reactivity for synthetic chemistry.
Limitations : Direct data on this compound’s physical properties (e.g., CAS number, solubility) are absent in the provided evidence; comparisons rely on structural and functional analogies.
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